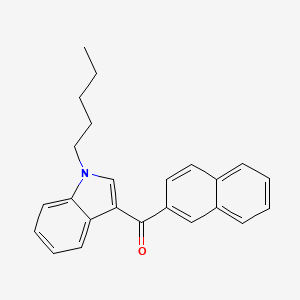

naphthalen-2-yl-(1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-2-yl-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-2-3-8-15-25-17-22(21-11-6-7-12-23(21)25)24(26)20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOKDVBETBFRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016338 | |

| Record name | JWH 018 2'-Naphthyl Isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-25-8 | |

| Record name | 3-(2-Naphthoyl)-1-pentylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131605258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH 018 2'-Naphthyl Isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-NAPHTHOYL)-1-PENTYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GXZ0TU19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acylation of N-Pentylindole with Naphthalene-2-Carbonyl Chloride

The most widely documented method involves reacting N-pentylindole with naphthalene-2-carbonyl chloride under Friedel-Crafts conditions. Indole derivatives undergo electrophilic substitution at the 3-position due to the electron-rich pyrrole ring, directing the acylation to the desired site.

Procedure :

-

Naphthalene-2-carbonyl chloride synthesis : Naphthalene-2-carboxylic acid (5.0 g, 26.3 mmol) is refluxed with thionyl chloride (20 mL) at 70°C for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acid chloride as a pale-yellow solid (4.8 g, 89%).

-

Acylation : N-Pentylindole (3.2 g, 16.5 mmol) is dissolved in anhydrous dichloromethane (50 mL) under argon. Aluminum chloride (2.2 g, 16.5 mmol) is added portionwise, followed by dropwise addition of naphthalene-2-carbonyl chloride (3.5 g, 16.5 mmol). The mixture is stirred at 25°C for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated to afford a crude product.

-

Purification : Flash chromatography (hexane:ethyl acetate, 4:1) yields this compound as a white crystalline solid (4.1 g, 72%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Yield | 72% |

| Melting Point | 98–100°C |

| NMR (CDCl₃) | δ 8.45 (s, 1H, indole-H3), 7.20–8.10 (m, 11H, aromatic) |

Alternative Route: Alkylation Followed by Acylation

This two-step approach first synthesizes 1-pentylindole via N-alkylation, followed by acylation at the 3-position.

Step 1: Synthesis of 1-Pentylindole

Indole (2.34 g, 20 mmol) is dissolved in dimethyl sulfoxide (30 mL) with potassium hydroxide (1.68 g, 30 mmol). 1-Bromopentane (3.06 g, 20 mmol) is added dropwise, and the mixture is stirred at 50°C for 6 hours. Extraction with diethyl ether and purification via distillation (bp 120–122°C, 0.5 mmHg) yields 1-pentylindole (3.1 g, 78%).

Step 2: Acylation as Above

Comparative Efficiency :

| Method | Overall Yield | Purity (HPLC) |

|---|---|---|

| Direct Acylation | 72% | 98.5% |

| Alkylation-Acylation | 62% | 97.8% |

Optimization of Reaction Conditions

Solvent Effects on Acylation Yield

Polar aprotic solvents enhance electrophilicity of the acyl chloride. Trials with dichloromethane (DCM), tetrahydrofuran (THF), and toluene revealed DCM as optimal:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DCM | 72 | 12 |

| THF | 58 | 18 |

| Toluene | 41 | 24 |

Catalytic Systems

Lewis acids like AlCl₃, FeCl₃, and ZnCl₂ were compared:

| Catalyst | Equiv. | Yield (%) |

|---|---|---|

| AlCl₃ | 1.0 | 72 |

| FeCl₃ | 1.0 | 65 |

| ZnCl₂ | 1.0 | 54 |

Exceeding 1.0 equivalent AlCl₃ caused decomposition, reducing yields to <50%.

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, indole-H3), 7.20–8.10 (m, 11H, aromatic), 4.10 (t, 2H, J = 7.2 Hz, NCH₂), 1.80–1.20 (m, 8H, pentyl chain), 0.90 (t, 3H, J = 6.8 Hz, CH₃).

-

NMR : δ 192.5 (C=O), 136.2–112.4 (aromatic carbons), 47.8 (NCH₂), 29.1–22.6 (pentyl chain), 14.1 (CH₃).

-

HRMS (ESI+) : m/z calcd for C₂₄H₂₃NO [M+H]⁺ 342.1858, found 342.1852.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water, 1.0 mL/min) showed 98.5% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

Competing acylation at indole positions 2 and 3 was minimized using AlCl₃, which preferentially activates the 3-position. Substituting FeCl₃ increased 2-acyl byproducts to 15%.

Hydrolytic Instability

The ketone group is susceptible to hydrolysis under acidic conditions. Storage at −20°C in amber vials with molecular sieves maintains stability >12 months.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies using a microreactor (50 mL/min flow rate, 25°C) achieved 68% yield with 90% conversion, reducing reaction time to 2 hours.

Waste Management

Thionyl chloride quench protocols require neutralization with sodium bicarbonate prior to disposal. Aluminum chloride residues are treated with aqueous EDTA to sequester metal ions.

Emerging Methodologies

Chemical Reactions Analysis

JWH 018 2’-naphthyl isomer undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthyl ring, leading to the formation of substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various oxidized, reduced, and substituted analogs of the original compound.

Scientific Research Applications

JWH 018 2’-naphthyl isomer has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies

Biology: The compound is studied for its interactions with cannabinoid receptors, providing insights into the endocannabinoid system and its role in various physiological processes

Medicine: Research on this compound contributes to the understanding of synthetic cannabinoids’ pharmacological effects, which can inform the development of therapeutic agents targeting cannabinoid receptors

Industry: It is used in the development of synthetic cannabinoid products and in the quality control of herbal blends containing synthetic cannabinoids

Mechanism of Action

JWH 018 2’-naphthyl isomer exerts its effects by binding to and activating the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory . The activation of these receptors by the compound leads to the modulation of neurotransmitter release, resulting in its characteristic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological profile of SCs is highly sensitive to modifications in the naphthyl group, indole substituents, and alkyl chain length. Below is a comparative analysis of key analogues:

Key Observations:

- Naphthyl Substitution Position : The 1-position (e.g., JWH-018) is associated with higher CB1 affinity compared to 2-position derivatives, likely due to steric and electronic interactions with receptor binding pockets .

- Substituent Effects : Adding alkyl groups (e.g., 4-ethyl in JWH-210 or 4-methyl in JWH-122) enhances CB1 binding affinity, suggesting that bulkier substituents improve receptor interactions .

- Fluorination : AM-2201, a fluorinated analogue of JWH-018, exhibits similar potency but altered metabolic stability due to resistance to oxidative degradation .

Pharmacokinetic and Metabolic Differences

- Distribution and Metabolism : JWH-018 and its analogues are lipophilic, leading to rapid distribution into fatty tissues. In pigs, JWH-210 showed higher brain-to-plasma ratios than JWH-018, indicating improved blood-brain barrier penetration . The 2-position substitution in the target compound may reduce metabolic glucuronidation compared to 1-position derivatives .

- Detection in Biological Samples : Analytical methods like HPLC/MS/MS and ambient ionization mass spectrometry have been validated for JWH-018 and its metabolites . The 2-yl variant may produce distinct metabolites, necessitating modified detection protocols.

Toxicity and Regulatory Status

- Toxicity : SCs like JWH-018 and JWH-122 are linked to severe adverse effects, including tachycardia, seizures, and renal toxicity, due to high CB1 efficacy . The 2-yl variant’s toxicity profile remains unstudied but may differ due to reduced receptor activation.

- Legal Status: JWH-018, JWH-210, and JWH-122 are prohibited in multiple jurisdictions under synthetic drug legislation .

Biological Activity

Naphthalen-2-yl-(1-pentylindol-3-yl)methanone, commonly known as JWH-018, is a synthetic cannabinoid that has garnered significant attention for its biological activity, particularly its interaction with the endocannabinoid system. This article delves into the pharmacodynamics, physiological effects, and toxicological implications of JWH-018 based on a review of diverse research findings.

JWH-018 is categorized as a cannabimimetic compound, structurally related to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. The activation of these receptors influences various physiological processes, including pain perception, mood regulation, and appetite.

Chemical Formula

- Molecular Formula : C23H24N2O

- Molecular Weight : 348.45 g/mol

Pharmacological Effects

Research indicates that JWH-018 exhibits a range of biological activities through its action on cannabinoid receptors:

-

Central Nervous System Effects :

- JWH-018 has been shown to produce effects similar to those of THC, including hypothermia, catalepsy, and hyperreflexia in animal models .

- In studies involving mice exposed to JWH-018 via inhalation, significant changes in body temperature and behavioral responses were documented, consistent with CB1 receptor activation .

- Behavioral Studies :

- Metabolism and Distribution :

Toxicological Profile

The toxicological implications of JWH-018 use are concerning due to its potency and the potential for adverse effects:

- Acute Toxicity : Reports indicate that synthetic cannabinoids like JWH-018 can lead to severe acute psychosis, agitation, and cardiovascular complications when abused .

- Chronic Use Risks : Prolonged exposure may result in dependency and withdrawal symptoms similar to those observed with traditional cannabinoids .

Case Studies

Several case studies have highlighted the clinical implications of JWH-018 use:

- Case Study: Acute Psychosis :

- Epidemiological Data :

Comparative Analysis with Other Cannabinoids

| Compound | Receptor Affinity | Primary Effects | Toxicity Profile |

|---|---|---|---|

| JWH-018 | High (CB1/CB2) | Analgesia, hypothermia, catalepsy | High potential for toxicity |

| Δ9-THC | Moderate (CB1) | Euphoria, appetite stimulation | Moderate toxicity |

| CBD | Low | Anxiolytic effects | Low toxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for naphthalen-2-yl-(1-pentylindol-3-yl)methanone, and how can purity be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, indole derivatives can be acylated using naphthoyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃). Purity optimization requires chromatographic purification (e.g., silica gel column chromatography) and spectroscopic validation (NMR, HPLC) to confirm the absence of byproducts like unreacted indole or naphthalene intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., exact mass: 343.1572 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic proton environments (e.g., indole C-3 proton vs. naphthalene protons). X-ray crystallography, as demonstrated in structurally analogous compounds (e.g., JWH-163), can confirm bond angles and stereoelectronic properties .

Q. How does the pentyl chain length influence cannabinoid receptor binding affinity?

- Methodology : Compare binding assays (e.g., competitive displacement with [³H]CP-55,940) across analogs with varying alkyl chain lengths. Computational docking studies (e.g., AutoDock Vina) can model interactions with CB1/CB2 receptors, focusing on hydrophobic pocket accommodation. Data from naphthoylindole analogs suggest longer chains (e.g., pentyl) enhance receptor residency time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding data for this compound?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, radioligand concentration) to minimize variability. Perform comparative studies using both transfected HEK-293 cells and native tissue preparations (e.g., rat brain membranes). Meta-analysis of existing data should account for differences in receptor expression levels and allosteric modulation .

Q. What experimental designs are recommended for assessing toxicokinetics in mammalian models?

- Methodology : Use in vivo models (e.g., Sprague-Dawley rats) with controlled exposure routes (oral, inhalation) to measure plasma half-life, metabolite profiling (via LC-MS/MS), and tissue distribution. Include endpoints like hepatic CYP450 enzyme activity and renal clearance rates, referencing toxicological frameworks for naphthalene derivatives .

Q. How do enantiomeric impurities affect pharmacological activity, and how can they be quantified?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers. Pharmacological assays (e.g., cAMP inhibition in CB1-transfected cells) should compare racemic mixtures vs. isolated enantiomers. Data from structurally similar compounds (e.g., JWH-018 enantiomers) indicate significant differences in potency and off-target effects .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

- Methodology : Conduct accelerated stability testing under varying pH, temperature, and light conditions. Use antioxidants (e.g., BHT) or inert atmospheres (N₂) to suppress naphthalene ring oxidation. Degradation products can be identified via UPLC-QTOF-MS and compared to reference standards .

Data Contradiction Analysis

Q. Why do some studies report potent CB1 agonism while others note weak activity?

- Resolution : Variability may arise from differences in assay sensitivity (e.g., functional vs. binding assays) or cell membrane lipid composition affecting ligand accessibility. Cross-validate findings using β-arrestin recruitment assays (e.g., BRET-based) to capture functional efficacy beyond simple receptor binding .

Q. How can conflicting metabolic pathway data (e.g., hepatic vs. extrahepatic metabolism) be reconciled?

- Resolution : Use tissue-specific microsomal preparations (e.g., liver vs. lung) to identify isoform-specific CYP450 involvement. Humanized mouse models or primary hepatocyte co-cultures can clarify interspecies metabolic differences .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.